REACTION_CXSMILES
|
[OH:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][P:7](=[O:18])([O:13]CCCC)[O:8]CCCC)=[CH:4][CH:3]=1>Cl>[OH:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][P:7](=[O:8])([OH:18])[OH:13])=[CH:4][CH:3]=1
|
Name
|
dibutyl 4-hydroxybenzylphosphonate
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(CP(OCCCC)(OCCCC)=O)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is triturated in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(CP(O)(O)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |